molecular formula C10H12ClNOS B14911486 n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide

Cat. No.: B14911486
M. Wt: 229.73 g/mol
InChI Key: WHYFVMJLOUAIIM-UHFFFAOYSA-N
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Description

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide: is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide typically involves the following steps:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, leading to changes in their activity and function .

Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their unique chemical properties make them valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison: While these compounds share a common thiophene core, they differ in their substituents and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and physical properties. For example, the presence of different substituents can affect the compound’s solubility, stability, and ability to interact with biological targets .

Uniqueness: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is unique due to its specific combination of a chlorinated thiophene ring and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C10H12ClNOS/c1-7(2)5-10(13)12-6-8-3-4-9(11)14-8/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

WHYFVMJLOUAIIM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(S1)Cl)C

Origin of Product

United States

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